
1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, abbreviated as BFPOPU, is a chemical compound that has garnered attention in various scientific fields due to its potential applications and properties .
Molecular Structure Analysis
The molecular formula of BFPOPU is C18H17BrFN3O2. It has an average mass of 406.249 Da and a monoisotopic mass of 405.048798 Da .Scientific Research Applications
Central Nervous System Agents
A study explored the pharmacological activity of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which showed anxiolytic activity and muscle-relaxant properties. This indicates the compound's potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Orexin Receptor Mechanisms
Research on the effects of selective OX1R antagonist GSK1059865, among others, in a binge eating model in female rats demonstrates the role of OX1R mechanisms in compulsive eating behaviors, suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Glycolic Acid Oxidase Inhibitors
A series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, acting as inhibitors of glycolic acid oxidase, suggests their application in reducing urinary oxalate levels, pointing towards potential treatments for conditions like hyperoxaluria (Rooney et al., 1983).
PI3 Kinase Inhibition
The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlights the importance of such compounds in targeting PI3K pathways, relevant for cancer therapy (Chen et al., 2010).
Oxidative Palladium Catalysis
A study demonstrates the preparation of heteroaryl ethers via oxidative palladium-catalyzed cross-coupling, indicating the synthetic utility of such compounds in creating complex molecules for pharmacological studies (Bardhan et al., 2009).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-7-4-12(19)8-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFULFPKMYHRMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)
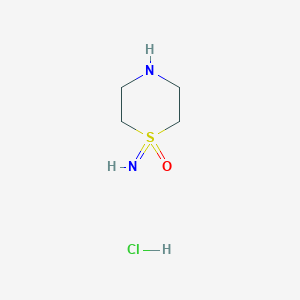

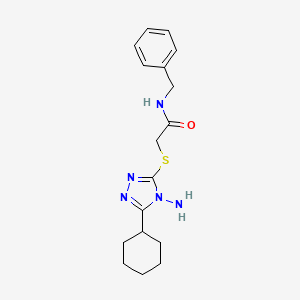
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
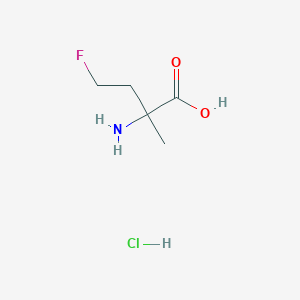
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
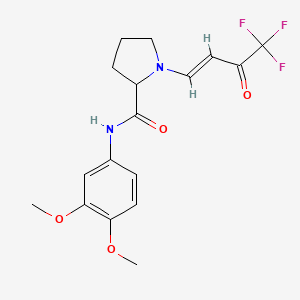
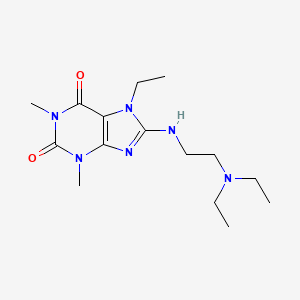
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)